

Tyrosinase-IN-28: A Technical Guide to a Reversible Tyrosinase Inhibitor

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Tyrosinase-IN-28

Cat. No.: B15574661

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Introduction

Tyrosinase is a copper-containing enzyme that plays a critical role in the biosynthesis of melanin, the primary pigment in mammals responsible for skin, hair, and eye color.^[1] The overproduction of melanin can lead to hyperpigmentation disorders. As a key regulator of melanogenesis, tyrosinase is a significant target for the development of inhibitors in the cosmetic and pharmaceutical industries.^[1] This technical guide provides an in-depth overview of **Tyrosinase-IN-28**, a potent, reversible inhibitor of tyrosinase.

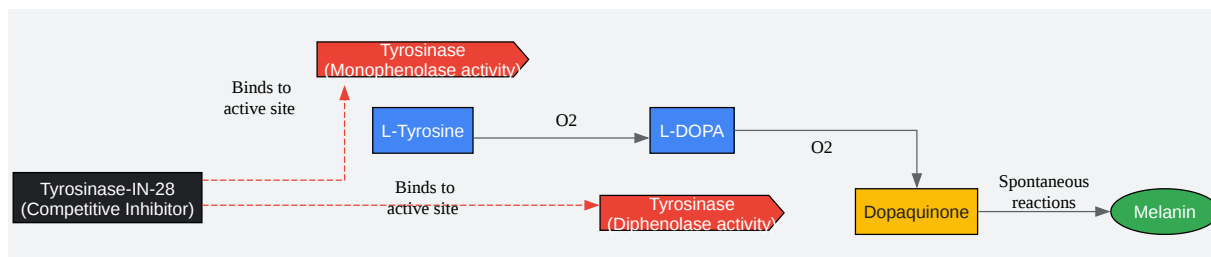
Tyrosinase-IN-28, also identified as broussonin C, is a 1,3-diphenylpropane derivative isolated from *Broussonetia kazinoki*.^{[1][2]} It has demonstrated significant inhibitory activity against both the monophenolase and diphenolase functions of mushroom tyrosinase.^{[1][2]} This document summarizes the quantitative inhibition data, details the experimental protocols for its characterization, and illustrates its mechanism of action and relevant biological pathways.

Mechanism of Action

Tyrosinase-IN-28 functions as a simple, reversible, and slow-binding competitive inhibitor of tyrosinase.^[1] As a competitive inhibitor, it binds to the active site of the enzyme, thereby preventing the substrate from binding and inhibiting the catalytic reaction. The slow-binding nature of this inhibitor suggests that a conformational change may occur in the enzyme-inhibitor complex after the initial binding event, leading to a tighter association.

Tyrosinase Signaling Pathway in Melanogenesis

The following diagram illustrates the role of tyrosinase in the melanogenesis pathway, which **Tyrosinase-IN-28** competitively inhibits.



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Melanogenesis Pathway and Inhibition

Quantitative Inhibition Data

The inhibitory potency of **Tyrosinase-IN-28** against mushroom tyrosinase has been quantitatively determined. The data, summarized from Baek et al. (2009), is presented in the table below.^{[1][2]}

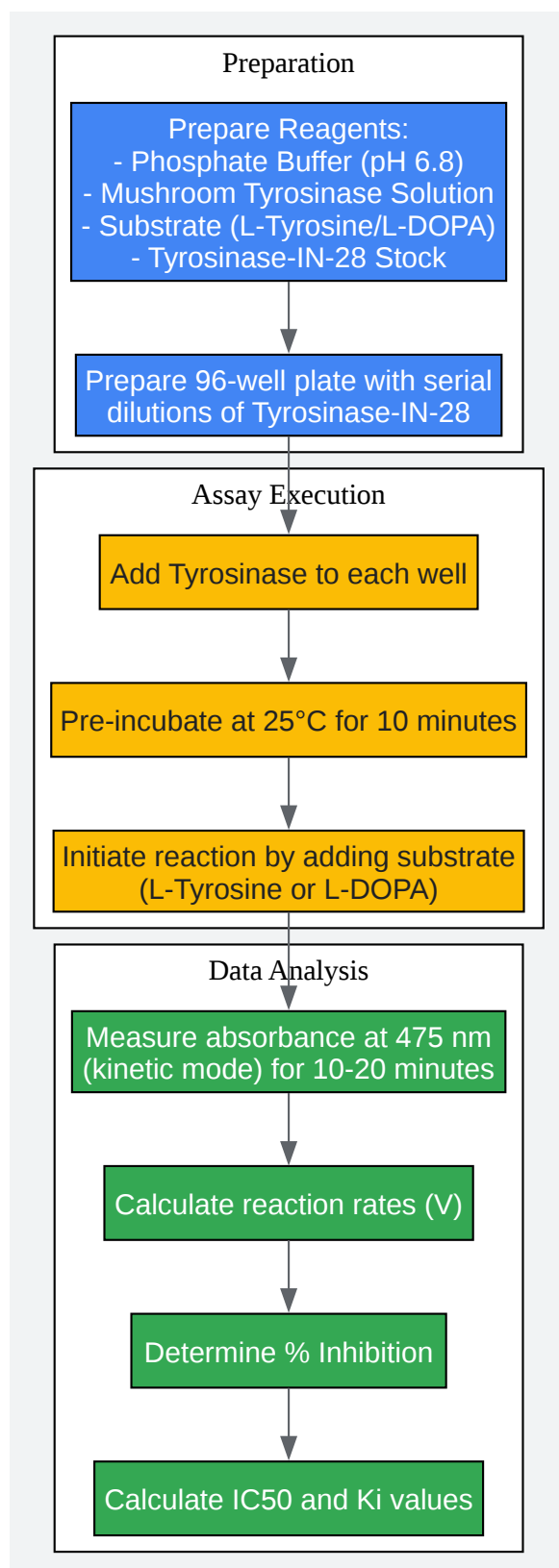
| Activity Assessed | Substrate | IC ₅₀ (nM) | K _i (nM) | Inhibition Type |
|-------------------|------------|-----------------------|---------------------|---|
| Monophenolase | L-Tyrosine | 430 | 230 | Competitive, Reversible, Slow-binding |
| Diphenolase | L-DOPA | 570 | 290 | Competitive, Reversible, Slow-binding |

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize **Tyrosinase-IN-28**.

Experimental Workflow for Tyrosinase Inhibition Assay

This diagram outlines the general workflow for determining the inhibitory activity of a compound against tyrosinase.



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Workflow for Tyrosinase Inhibition Assay

Materials and Reagents

- Mushroom Tyrosinase (EC 1.14.18.1)
- L-Tyrosine
- L-3,4-dihydroxyphenylalanine (L-DOPA)
- **Tyrosinase-IN-28** (Broussonin C)
- Potassium Phosphate Buffer (50 mM, pH 6.8)
- Dimethyl sulfoxide (DMSO)
- 96-well microplate reader

Enzyme and Substrate Preparation

- Enzyme Solution: A stock solution of mushroom tyrosinase is prepared in 50 mM potassium phosphate buffer (pH 6.8). The final concentration in the assay is typically 20 units/mL.
- Substrate Solutions:
 - L-Tyrosine (for monophenolase activity): A 1.5 mM solution is prepared in the phosphate buffer.
 - L-DOPA (for diphenolase activity): A 1.5 mM solution is prepared in the phosphate buffer.
- Inhibitor Solution: A stock solution of **Tyrosinase-IN-28** is prepared in DMSO and serially diluted to the desired concentrations with the phosphate buffer.

Tyrosinase Inhibition Assay Procedure

- To each well of a 96-well plate, add 20 μ L of the various concentrations of **Tyrosinase-IN-28** solution.
- Add 140 μ L of the phosphate buffer to each well.
- Add 20 μ L of the mushroom tyrosinase solution to each well to a final volume of 180 μ L.

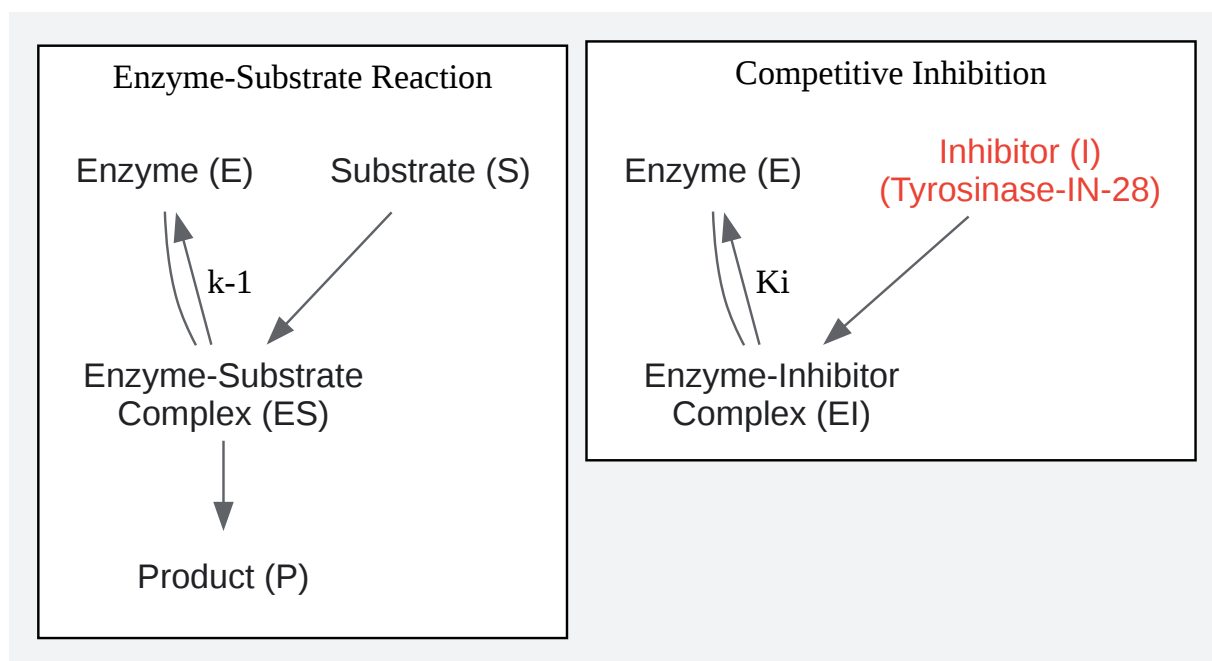
- Pre-incubate the plate at 25°C for 10 minutes.
- Initiate the reaction by adding 20 µL of the respective substrate solution (L-Tyrosine or L-DOPA) to each well.
- Immediately measure the absorbance at 475 nm in kinetic mode for 10-20 minutes using a microplate reader.
- The percentage of tyrosinase inhibition is calculated using the following formula:
 - % Inhibition = $[(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] * 100$
 - Where A_{control} is the absorbance of the reaction without the inhibitor and A_{sample} is the absorbance with the inhibitor.
- The IC₅₀ value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Kinetic Analysis

To determine the inhibition type and the inhibition constant (K_i), the assay is performed with varying concentrations of both the substrate and **Tyrosinase-IN-28**. The data is then plotted on a Lineweaver-Burk plot (a double reciprocal plot of $1/\text{velocity}$ versus $1/[\text{substrate}]$). For competitive inhibition, the lines will intersect on the y-axis, indicating that the V_{max} is unchanged while the apparent K_m is increased. The K_i value can be calculated from a secondary plot of the slope of the Lineweaver-Burk lines versus the inhibitor concentration.

Mechanism of Competitive Inhibition

The following diagram illustrates the principle of competitive inhibition, where the inhibitor and substrate compete for the same active site on the enzyme.



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References

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- To cite this document: BenchChem. [Tyrosinase-IN-28: A Technical Guide to a Reversible Tyrosinase Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15574661#tyrosinase-in-28-as-a-reversible-tyrosinase-inhibitor>]

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